5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate
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Overview
Description
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate is a chemical compound with a unique structure that includes a biphenyl core with an oxo group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Friedel-Crafts reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Oxo Group: The oxo group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Introduction of carboxyl or aldehyde groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,1’-biphenyl: A structurally related compound without the oxo and acetate groups.
5-Oxo-2,3,4,5-tetrahydro-1-benzazepine-4-carbonitrile: Contains a similar oxo group but with a different core structure.
4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid: Another compound with an oxo group but a different ring system.
Uniqueness
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate is unique due to its specific combination of functional groups and biphenyl core, which imparts distinct chemical and biological properties
Properties
CAS No. |
90135-59-4 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2-oxo-4-phenylcyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C14H14O3/c1-10(15)17-14-8-7-12(9-13(14)16)11-5-3-2-4-6-11/h2-6,9,14H,7-8H2,1H3 |
InChI Key |
MTTGAAKCDASPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(=CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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